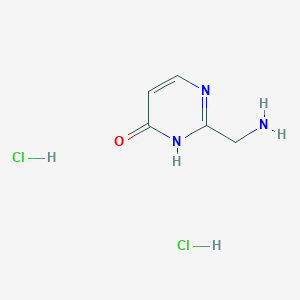
2-Aminomethyl-pyrimidin-4-ol dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Aminomethyl-pyrimidin-4-ol dihydrochloride, also known as AMPD, is a chemical compound that has been the subject of extensive scientific research. This compound has been shown to have a wide range of biological activities, including anti-inflammatory, antiviral, and anticancer effects. In
Mechanism of Action
The mechanism of action of 2-Aminomethyl-pyrimidin-4-ol dihydrochloride is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. Specifically, 2-Aminomethyl-pyrimidin-4-ol dihydrochloride has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. Additionally, 2-Aminomethyl-pyrimidin-4-ol dihydrochloride has been shown to inhibit the activity of the nuclear factor-kappa B (NF-κB) signaling pathway, which is involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects:
2-Aminomethyl-pyrimidin-4-ol dihydrochloride has been shown to have a wide range of biochemical and physiological effects. The compound has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. Additionally, 2-Aminomethyl-pyrimidin-4-ol dihydrochloride has been shown to inhibit the growth and proliferation of cancer cells. Furthermore, 2-Aminomethyl-pyrimidin-4-ol dihydrochloride has been shown to have antioxidant effects, which may contribute to its anti-inflammatory and anticancer effects.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-Aminomethyl-pyrimidin-4-ol dihydrochloride in lab experiments is its wide range of biological activities. This makes it a potential candidate for the treatment of various diseases. Additionally, the synthesis of 2-Aminomethyl-pyrimidin-4-ol dihydrochloride is relatively simple and can be carried out under specific conditions to ensure the purity and yield of the final product. However, one of the limitations of using 2-Aminomethyl-pyrimidin-4-ol dihydrochloride in lab experiments is its potential toxicity. Further studies are needed to determine the safety and efficacy of 2-Aminomethyl-pyrimidin-4-ol dihydrochloride in humans.
Future Directions
There are several future directions for the study of 2-Aminomethyl-pyrimidin-4-ol dihydrochloride. One direction is to further explore the mechanism of action of the compound. This will help to better understand how 2-Aminomethyl-pyrimidin-4-ol dihydrochloride exerts its biological effects and may lead to the development of more effective treatments for various diseases. Another direction is to explore the potential use of 2-Aminomethyl-pyrimidin-4-ol dihydrochloride in combination with other drugs. This may lead to the development of more effective treatments for cancer and other diseases. Additionally, further studies are needed to determine the safety and efficacy of 2-Aminomethyl-pyrimidin-4-ol dihydrochloride in humans.
Synthesis Methods
The synthesis of 2-Aminomethyl-pyrimidin-4-ol dihydrochloride involves the reaction of 2-aminomethyl-pyrimidin-4-ol with hydrochloric acid. The reaction is carried out under specific conditions to ensure the purity and yield of the final product. The purity of the 2-Aminomethyl-pyrimidin-4-ol dihydrochloride can be determined by analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Scientific Research Applications
2-Aminomethyl-pyrimidin-4-ol dihydrochloride has been extensively studied for its potential use in the treatment of various diseases. The compound has been shown to have anti-inflammatory effects, which make it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. 2-Aminomethyl-pyrimidin-4-ol dihydrochloride has also been shown to have antiviral effects, which make it a potential candidate for the treatment of viral infections such as HIV and hepatitis C. Additionally, 2-Aminomethyl-pyrimidin-4-ol dihydrochloride has been shown to have anticancer effects, making it a potential candidate for the treatment of various types of cancer.
properties
IUPAC Name |
2-(aminomethyl)-1H-pyrimidin-6-one;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O.2ClH/c6-3-4-7-2-1-5(9)8-4;;/h1-2H,3,6H2,(H,7,8,9);2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFORKZHGKMFLRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(NC1=O)CN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Aminomethyl-pyrimidin-4-ol dihydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

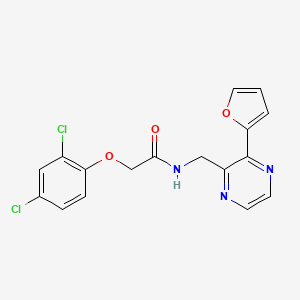
![Ethyl 2-{[6-{[(4-chlorophenyl)sulfanyl]methyl}-2-(3-pyridinyl)-4-pyrimidinyl]sulfanyl}acetate](/img/structure/B2782684.png)
![Ethyl 1-[3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-yl]piperidine-4-carboxylate](/img/structure/B2782685.png)
![(1R,3R,5R)-2-(tert-Butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B2782686.png)
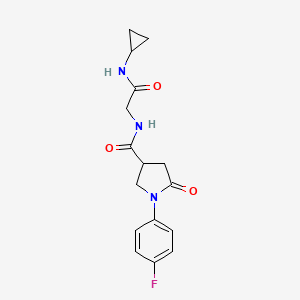
![4-[4-(Piperidin-3-ylmethoxy)benzoyl]morpholinehydrochloride](/img/no-structure.png)
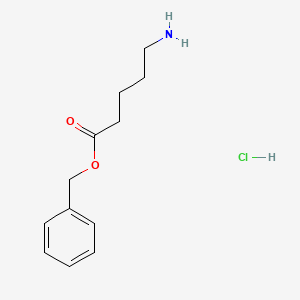
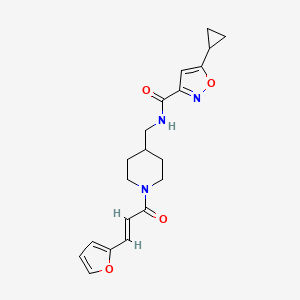
![3,5-dimethyl-N-[2-[3-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]sulfanylindol-1-yl]ethyl]benzamide](/img/structure/B2782694.png)


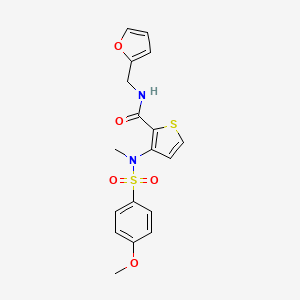
![(3-Pentyl-1-bicyclo[1.1.1]pentanyl)methanamine](/img/structure/B2782701.png)
![2-(allylthio)-8,8-dimethyl-5-(pyridin-3-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2782706.png)